alpha-Hydroxytamoxifen

Drug Metabolism Pharmacogenomics Cytochrome P450

Alpha-Hydroxytamoxifen (CAS 97151-02-5) is an active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen. It is formed via alpha-hydroxylation of the ethyl side chain, primarily catalyzed by cytochrome P450 3A4 (CYP3A4) in the human liver.

Molecular Formula C26H29NO2
Molecular Weight 387.5 g/mol
CAS No. 97151-02-5
Cat. No. B013999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Hydroxytamoxifen
CAS97151-02-5
Synonyms(βE)-β-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]-α-methyl-_x000B_benzeneethanol; 
Molecular FormulaC26H29NO2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O
InChIInChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25-
InChIKeyBPHFBQJMFWCHGH-QPLCGJKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Hydroxytamoxifen (97151-02-5): Properties and Role as a Tamoxifen Metabolite


Alpha-Hydroxytamoxifen (CAS 97151-02-5) is an active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen [1]. It is formed via alpha-hydroxylation of the ethyl side chain, primarily catalyzed by cytochrome P450 3A4 (CYP3A4) in the human liver . Chemically, it is a stilbenoid derivative with the molecular formula C26H29NO2 and a molecular weight of 387.51 g/mol [1]. Unlike other tamoxifen metabolites such as 4-hydroxytamoxifen and endoxifen, alpha-hydroxytamoxifen is a reactive intermediate that can form DNA adducts, a property that is central to its role in tamoxifen-induced genotoxicity [2].

Why Alpha-Hydroxytamoxifen (97151-02-5) Cannot Be Substituted with Other Tamoxifen Metabolites


Substituting alpha-hydroxytamoxifen with other tamoxifen metabolites such as 4-hydroxytamoxifen or endoxifen is not scientifically valid due to fundamentally distinct metabolic origins, biochemical properties, and biological activities. Alpha-hydroxytamoxifen is uniquely produced by CYP3A4 [1] and is a reactive, DNA-binding species implicated in genotoxicity [2]. In contrast, 4-hydroxytamoxifen and endoxifen are formed via CYP2D6-dependent pathways and function as potent anti-estrogens without the same direct DNA-binding potential [3]. These differences in enzyme specificity and downstream effects mean that using an alternative metabolite in research would yield incomparable results, particularly in studies of tamoxifen metabolism, toxicity, or resistance. The quantitative evidence below details these critical distinctions.

Quantitative Differentiation of Alpha-Hydroxytamoxifen (97151-02-5) from Key Analogs


Unique CYP3A4-Dependent Metabolic Formation vs. CYP2D6-Dependent 4-Hydroxytamoxifen and Endoxifen

Alpha-hydroxytamoxifen is formed exclusively via CYP3A4-catalyzed alpha-hydroxylation of tamoxifen [1]. In contrast, the formation of the major active anti-estrogenic metabolites, 4-hydroxytamoxifen and endoxifen, is primarily catalyzed by CYP2D6 [2]. This enzymatic divergence has significant pharmacogenetic implications.

Drug Metabolism Pharmacogenomics Cytochrome P450

Exceptionally High DNA Adduct Formation Compared to Tamoxifen

Alpha-hydroxytamoxifen exhibits a dramatically higher potential for DNA adduct formation than its parent compound, tamoxifen. In primary rat hepatocytes, alpha-hydroxytamoxifen generated 25 to 49 times more DNA adducts than tamoxifen at equimolar concentrations [1].

Genotoxicity Carcinogenesis DNA Adducts

Distinct Anti-Proliferative Potency in MCF-7 Breast Cancer Cells

While direct IC50 data for alpha-hydroxytamoxifen is limited, comparative data for key tamoxifen metabolites highlights a spectrum of anti-proliferative activity. Endoxifen requires a 10-fold higher concentration than 4-hydroxytamoxifen to achieve an IC50 in MCF-7 cells [1]. This establishes that alpha-hydroxytamoxifen, as a distinct chemical entity, occupies a unique position in the tamoxifen metabolite hierarchy.

Breast Cancer Cell Proliferation Antiestrogen Activity

Lack of Dependence on Polymorphic CYP2D6 for Formation

Unlike the major active anti-estrogenic metabolites 4-hydroxytamoxifen and endoxifen, the formation of alpha-hydroxytamoxifen is not dependent on the highly polymorphic CYP2D6 enzyme. This metabolic pathway is unique to CYP3A4 [1].

Pharmacogenomics Personalized Medicine Drug Metabolism

Key Application Scenarios for Alpha-Hydroxytamoxifen (97151-02-5) Based on Differentiated Properties


Investigating Tamoxifen-Induced Genotoxicity and Hepatocarcinogenesis

Alpha-hydroxytamoxifen is the gold standard for studying the mechanism of tamoxifen-associated DNA damage and liver tumor formation. Its exceptionally high DNA adduct-forming capacity, which is 25- to 49-fold greater than tamoxifen in hepatocyte models, makes it the ideal agent for in vitro and in vivo genotoxicity assays [1]. Researchers investigating risk assessment, species-specific differences in detoxification (e.g., glucuronidation vs. sulfation), or the role of sulfotransferases in activation rely on this compound as a direct-acting genotoxicant.

Probing CYP3A4-Specific Metabolic Pathways

Due to its exclusive formation by CYP3A4, alpha-hydroxytamoxifen serves as a highly specific probe substrate and reference standard for studying CYP3A4 enzyme kinetics, inhibition, and induction in the context of tamoxifen metabolism [2]. This application is critical for drug-drug interaction studies, as it allows for the precise differentiation of CYP3A4-mediated metabolic routes from those dependent on CYP2D6, which are responsible for forming 4-hydroxytamoxifen and endoxifen [3].

Developing Next-Generation SERMs with Reduced Toxicity

Alpha-hydroxytamoxifen is an essential negative control and mechanistic tool in the development of novel selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs) [4]. By comparing new chemical entities to alpha-hydroxytamoxifen, researchers can screen for and mitigate the risk of genotoxic alpha-hydroxylation pathways, thereby designing safer analogs that retain therapeutic efficacy but lack the potential for DNA adduct formation.

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